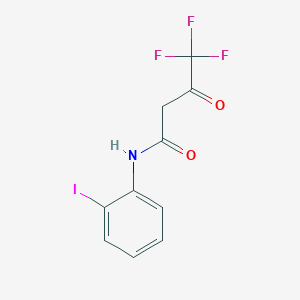
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodoaniline and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a catalyst (e.g., triethylamine).
Análisis De Reacciones Químicas
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Aplicaciones Científicas De Investigación
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl and iodophenyl groups contribute to its binding affinity and specificity, allowing it to modulate the activity of target proteins and pathways. This modulation can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide can be compared with other similar compounds, such as:
4,4,4-trifluoro-N-(2-bromophenyl)-3-oxobutanamide: Similar structure but with a bromine atom instead of iodine.
4,4,4-trifluoro-N-(2-chlorophenyl)-3-oxobutanamide: Similar structure but with a chlorine atom instead of iodine.
4,4,4-trifluoro-N-(2-fluorophenyl)-3-oxobutanamide: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Fórmula molecular |
C10H7F3INO2 |
|---|---|
Peso molecular |
357.07 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-N-(2-iodophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H7F3INO2/c11-10(12,13)8(16)5-9(17)15-7-4-2-1-3-6(7)14/h1-4H,5H2,(H,15,17) |
Clave InChI |
IEPJIOHGEYINAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NC(=O)CC(=O)C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)

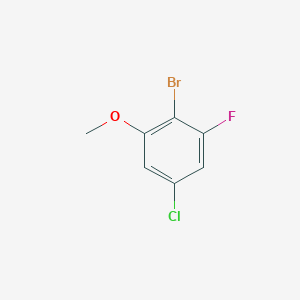
![6-Chloro-2,7,8-trimethylimidazo[1,2-b]pyridazine](/img/structure/B13672890.png)
![(R)-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672907.png)
![Imidazo[1,5-a]pyridin-5-ylmethanamine](/img/structure/B13672912.png)
![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13672915.png)

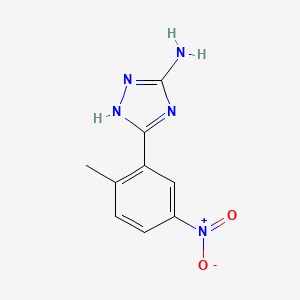
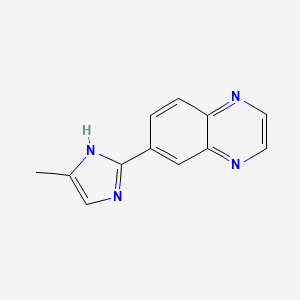
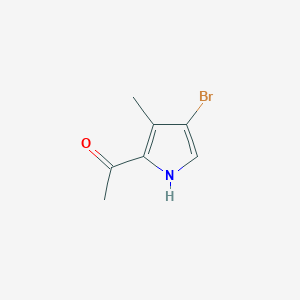
![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)
![1-(1H-Pyrrolo[2,3-B]pyridin-2-YL)ethanone](/img/structure/B13672944.png)
